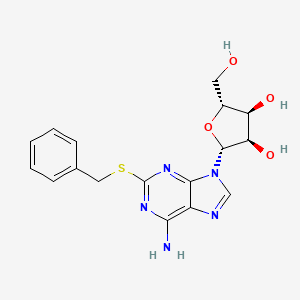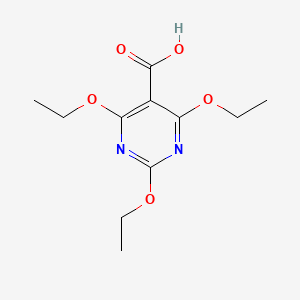
4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one
Vue d'ensemble
Description
4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one, also known as DMNPQ, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the class of quinoline derivatives, which have been found to exhibit various biological activities.
Mécanisme D'action
4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one has been found to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. It has also been shown to inhibit the activity of nitric oxide synthase, which is involved in the production of reactive oxygen species and inflammation.
Biochemical and Physiological Effects:
4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation in neuronal cells exposed to oxidative stress. It has also been found to increase the levels of glutathione, an antioxidant that protects against oxidative damage. In addition, 4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one in lab experiments is its ability to selectively target the NMDA receptor. This allows researchers to study the role of the NMDA receptor in various biological processes. However, one limitation of using 4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Orientations Futures
There are several future directions for the study of 4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one. One direction is to further investigate its neuroprotective effects and potential therapeutic use in neurodegenerative diseases. Another direction is to study its effects on other biological processes, such as inflammation and immune function. Additionally, the development of more selective and potent NMDA receptor antagonists based on 4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one could lead to the discovery of new therapeutic agents for neurological disorders.
Applications De Recherche Scientifique
4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to exhibit neuroprotective effects against oxidative stress and excitotoxicity. It has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-12-16(2)14-23(13-15)20-18-10-6-7-11-19(18)24(17-8-4-3-5-9-17)22(26)21(20)25(27)28/h3-11,15-16H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIIIUYETRXFHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Hexanoic acid, 6-[[4-(aminosulfonyl)benzoyl]amino]-](/img/structure/B3266670.png)


![5-Bromo-2-phenylfuro[2,3-b]pyridine](/img/structure/B3266685.png)



![2-({[(4-Methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3266724.png)